4-Chlorophenyl Moiety Drives Superior In Vivo Anticancer Efficacy in EGFR Inhibitor Hybrids Compared to Standard-of-Care
A triazole-pyrimidine hybrid containing the 4-chlorophenyl group, designated RDg, demonstrated significantly enhanced in vivo antitumor activity compared to the clinical EGFR inhibitor erlotinib in an Ehrlich ascites carcinoma (EAC) mouse model. RDg achieved a greater reduction in tumor volume and weight, indicating that the 4-chlorophenyl group contributes to a superior in vivo pharmacological profile beyond what is observed in vitro [1].
| Evidence Dimension | In vivo tumor volume reduction (EAC mouse model) |
|---|---|
| Target Compound Data | 52% reduction in tumor volume at 5 mg/kg dose |
| Comparator Or Baseline | Erlotinib: 26% reduction in tumor volume |
| Quantified Difference | 2-fold greater reduction in tumor volume |
| Conditions | Ehrlich ascites carcinoma (EAC) mouse model, 5 mg/kg dose |
Why This Matters
For procurement decisions in oncology lead optimization, this 2-fold improvement in an in vivo efficacy endpoint over a known drug standard provides a quantifiable benchmark for prioritizing this chemical series.
- [1] Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents. (2025). arXivLens. View Source
